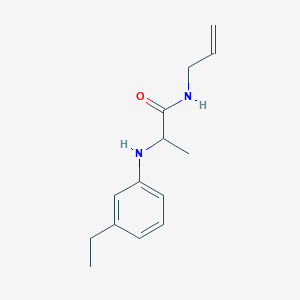
n-Allyl-2-((3-ethylphenyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Allyl-2-((3-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol This compound is characterized by the presence of an allyl group, an ethyl-substituted phenyl ring, and a propanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-2-((3-ethylphenyl)amino)propanamide can be achieved through palladium-catalyzed asymmetric allylic alkylation (AAA) reactions involving 2-aza-π-allyl palladium intermediates . The 2-aza-π-allyl complex is generated via a novel mode of activation of N-allyl imines. The reaction involves C(sp3)–H activation of N-allyl imines and subsequent nucleophilic attack by glycinates, delivering vicinal diamino derivatives as the sole regioisomers with high levels of diastereo- and enantio-control in the presence of the chiral, bidentate (S,S)-Cy-DIOP ligand .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
n-Allyl-2-((3-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, glycinates, and various nucleophiles. The reactions are typically carried out under mild conditions with high levels of diastereo- and enantio-control .
Major Products Formed
The major products formed from the reactions of this compound include vicinal diamino derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
n-Allyl-2-((3-ethylphenyl)amino)propanamide has several scientific research applications, including:
Medicine: The compound may be explored for its potential therapeutic properties and as a building block for drug development.
Industry: It can be used in the production of fine chemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of n-Allyl-2-((3-ethylphenyl)amino)propanamide involves the formation of 2-aza-π-allyl palladium intermediates through C(sp3)–H activation of N-allyl imines. The subsequent nucleophilic attack by glycinates leads to the formation of vicinal diamino derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its role in asymmetric allylic alkylation reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-Allyl-2-bromo- and N-allyl-2-chloropyridinium halides: These compounds react with malonodinitrile and thiazolyl derivatives of acetonitrile to provide nucleophilic substitution products.
Propanamide: A simpler compound with the formula C3H7NO, used in various chemical reactions.
Uniqueness
n-Allyl-2-((3-ethylphenyl)amino)propanamide is unique due to its specific structure, which allows for high levels of diastereo- and enantio-control in asymmetric allylic alkylation reactions. This makes it a valuable compound in the synthesis of enantioenriched products and other functionalized derivatives .
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
2-(3-ethylanilino)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H20N2O/c1-4-9-15-14(17)11(3)16-13-8-6-7-12(5-2)10-13/h4,6-8,10-11,16H,1,5,9H2,2-3H3,(H,15,17) |
Clave InChI |
LZLKWONHGPWXRN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)NC(C)C(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















